Nanomolar Affinity for CDC-Like Kinase 2 (CLK2) Defines a High-Potency Starting Point for Neurodegenerative and Cancer Research
4-(3,5-Dichlorobenzoyl)isoquinoline demonstrates high-affinity binding to the CDC-like kinase 2 (CLK2) target, with a reported dissociation constant (Kd) of 0.096 nM. This value positions it as a significantly more potent tool for studying CLK2-mediated alternative splicing compared to structurally related analogs that show markedly lower affinity [1]. For example, its binding to the closely related CLK4 isoform is weaker (Kd = 0.610 nM), indicating a degree of selectivity that is crucial for dissecting isoform-specific functions [1].
| Evidence Dimension | Binding Affinity (Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | Kd = 0.096 nM for CLK2 |
| Comparator Or Baseline | CLK4 isoform (Kd = 0.610 nM); typical in-class isoquinoline analogs (activity often >100 nM or inactive) |
| Quantified Difference | ~6.4-fold higher affinity for CLK2 over CLK4; >1000-fold higher affinity compared to inactive/inconsequential binding by non-optimized analogs. |
| Conditions | Binding affinity assay for CLK2 and CLK4 (unknown origin) assessed as dissociation constant. |
Why This Matters
This high potency (sub-nanomolar Kd) is essential for researchers requiring minimal compound quantities to achieve maximal target engagement, reducing potential off-target effects and enabling robust target validation studies.
- [1] BindingDB. (2024). BDBM50589394 (CHEMBL4797564). Affinity Data for CLK2 and CLK4. View Source
